molecular formula C4HCl3N2O2S B2489144 4,6-Dichloropyrimidine-5-sulfonyl chloride CAS No. 1216003-03-0

4,6-Dichloropyrimidine-5-sulfonyl chloride

Cat. No. B2489144
CAS RN: 1216003-03-0
M. Wt: 247.47
InChI Key: NEIUMSPCGPZYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloropyrimidine-5-sulfonyl chloride is a chemical compound that has garnered interest for its potential applications in various fields of chemistry and materials science. Its unique structure and functional groups make it a versatile intermediate for synthesizing a wide range of chemical compounds.

Synthesis Analysis

The synthesis of this compound involves several steps, starting from 4,6-dichloro-2-(methylthio)pyrimidine. One study describes its conversion to 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile through nucleophilic displacement, oxidation, and chlorination processes, achieving an overall yield of 67% (Kalogirou & Koutentis, 2020).

Molecular Structure Analysis

The molecular and electronic structure of 4,6-dichloropyrimidine-5-sulfonyl derivatives has been authenticated through spectroscopic signature studies, including SCXRD, FT-Raman, FT-IR, and NMR. Detailed quantum chemical calculations have been performed to understand its linear and nonlinear optical properties, confirming its suitability for nonlinear optical devices (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

Chemoselective reactions involving this compound and its derivatives have been explored, revealing that anilines and secondary aliphatic amines selectively displace the chloride group, whereas deprotonated anilines and their carbonyl derivatives displace the sulfone group (Baiazitov et al., 2013).

Scientific Research Applications

Chemoselective Reactions and Synthesis

  • Chemoselective SNAr Reactions : 4,6-Dichloropyrimidine-5-sulfonyl chloride derivatives participate in chemoselective nucleophilic aromatic substitution reactions (SNAr) with amines, offering a route to selectively displace chloride or sulfone groups. This selectivity is crucial for synthesizing complex molecules, including pharmaceuticals and agrochemicals (Baiazitov et al., 2013).

  • Green Synthesis of Pyrimidines : An improved, environmentally friendly route to synthesize 2-substituted 4,6-dichloropyrimidines has been developed. This method avoids highly toxic reactants and offers a general approach to synthesizing dichloropyrimidines, important intermediates in pharmaceutical chemistry (Opitz et al., 2015).

Material Science and Polymer Synthesis

  • Development of Highly Refractive Polymers : this compound is utilized in synthesizing poly(arylene sulfide sulfone) polymers. These materials exhibit excellent thermal stability, high optical transmittance, and refractivity, making them suitable for advanced optical applications (Zhang et al., 2013).

Novel Chemical Entities and Mechanistic Insights

  • Synthesis of Heterocyclic Sulfonamides : The chemical versatility of this compound derivatives enables the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. These compounds are pivotal in drug discovery, serving as key intermediates for synthesizing various biologically active molecules (Tucker et al., 2015).

  • Formation of Pyrazolo[3,4-d]pyrimidines : Employing 4,6-dichloropyrimidine-5-carboxaldehyde, researchers have devised methodologies for selectively generating 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. These compounds are valuable intermediates, offering a platform for further diversification into various substituted pyrazolo[3,4-d]pyrimidines, demonstrating the compound's utility in generating novel heterocyclic compounds (Morrill et al., 2013).

Safety and Hazards

While specific safety and hazard information for 4,6-Dichloropyrimidine-5-sulfonyl chloride is not available, compounds of similar structure, such as 2,4-dichloropyrimidine-5-sulfonyl chloride, are classified as Acute Tox. 4 Oral, indicating that they are harmful if swallowed .

properties

IUPAC Name

4,6-dichloropyrimidine-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIUMSPCGPZYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.